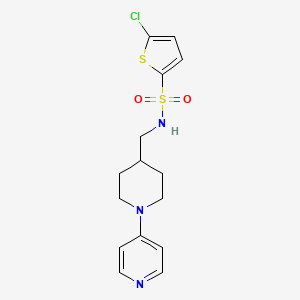

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family. It is currently being studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In

Scientific Research Applications

Microwave-Assisted Synthesis and Neurite Outgrowth Potentiation

A study detailed the microwave-assisted synthesis of a related compound, emphasizing its potential to enhance nerve growth factor-induced neurite outgrowths. This highlights the compound's application in neurobiology and drug development aimed at treating nerve damage or degenerative diseases (Williams et al., 2010).

Antidepressant and Procognitive Properties

Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines revealed compounds with selective 5-HT7 receptor antagonism. These findings suggest the compound's utility in addressing complex diseases through a polypharmacological approach, demonstrating potential antidepressant-like and procognitive effects (Canale et al., 2016).

Mutagenicity and Genotoxicity Evaluation

A study evaluated the mutagenic and genotoxic effects of selected arylsulfonamide derivatives, including compounds similar to the specified chemical. The findings contribute to our understanding of the safety profile of new compounds in early drug development stages (Powroźnik et al., 2015).

Anticancer and Antimicrobial Activity

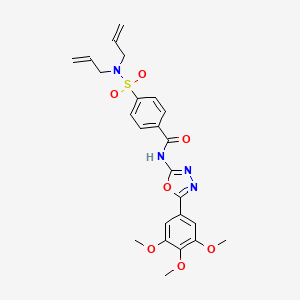

Another research effort synthesized novel heterocyclic sulfonamides with promising in-vitro anti-breast cancer and antimicrobial activities. Such compounds, including those structurally related to the specified chemical, offer insights into developing new therapeutic agents (Debbabi et al., 2016).

CB1 Receptor Antagonism Study

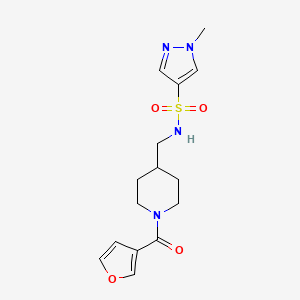

Facile synthesis of a biaryl pyrazole sulfonamide derivative related to the specified compound showed implications for cannabinoid receptor research, despite a reported loss of CB1 receptor antagonism. This points to its potential application in studying cannabinoid receptor pathways and related pharmacological effects (Srivastava et al., 2008).

properties

IUPAC Name |

5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTBZFRVCLKMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)

![4-{1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2818192.png)

![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)

![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)